3-Bromo-6-fluoro-1,2-benzoxazole
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Overview
Description
“3-Bromo-6-fluoro-1,2-benzoxazole” is a chemical compound with the molecular formula C7H3BrFNO . It belongs to the class of benzoxazoles, which are bicyclic heteroarenes . Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazoles can be synthesized using a variety of well-organized synthetic methodologies. These include reactions with 2-aminophenol and various compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A specific synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described, using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with an oxazole ring. The benzene ring is substituted at the 3rd position with a bromine atom and at the 6th position with a fluorine atom .
Chemical Reactions Analysis
Benzoxazoles have been used in a wide range of chemical reactions. They have been used as starting materials for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .
Scientific Research Applications
1. Anti-Inflammatory and Cytotoxic Agent
3-Bromo-6-fluoro-1,2-benzoxazole derivatives have shown potential in anti-inflammatory and cytotoxic applications. For example, certain 2-halogenatedphenyl benzoxazole-5-carboxylic acids have displayed significant anti-inflammatory activity, comparable to standard drugs like ibuprofen. Additionally, these compounds have demonstrated notable cytotoxicity against certain cancer cell lines, indicating their potential in cancer therapy (Thakral et al., 2022).
2. Fluorescent Probes for Sensing pH and Metal Cations
Benzoxazole derivatives have been applied as fluorescent probes for sensing pH changes and metal cations. For example, certain benzoxazole compounds have shown high sensitivity to pH changes and selectivity in metal cation detection, attributed to the high acidity of the fluorophenol moiety in their structure (Tanaka et al., 2001).
3. Study of Lipophilicity in Drug Development
The lipophilicity of benzoxazole derivatives, including those with bromo and fluoro substituents, has been analyzed using techniques like reversed-phase thin-layer chromatography. Understanding the lipophilicity of these compounds is crucial in drug development for optimizing drug absorption, distribution, metabolism, and excretion (Skibiński et al., 2011).
4. Blue Light Emitting Properties
Some benzoxazole derivatives, including those substituted with fluoro and bromo groups, have been synthesized for their fluorescence efficiency. These compounds emit blue light and have potential applications in optical materials and fluorescent probes (Mahadevan et al., 2014).
5. Corrosion Inhibition
Benzoxazole derivatives have been studied for their role as corrosion inhibitors. Compounds like 3-bromo-4-fluoro-benzylidene-triazol-4-yl-amine have shown effectiveness in inhibiting corrosion on mild steel in acidic environments. Such compounds are valuable in industries where metal corrosion is a significant concern (Chaitra et al., 2015).
6. Enhancement of Liquid Crystal Performance
Benzoxazole compounds with fluoro substituents have been used to enhance the performance of liquid crystal displays. Their high birefringence and large dielectric anisotropy make them suitable as dopants in liquid-crystal mixtures (Hu et al., 2020).
7. COX-2 Inhibition for Anti-Inflammatory Therapy
Certain benzoxazole derivatives have been identified as selective ligands for the enzyme cyclooxygenase-2 (COX-2), an important target in anti-inflammatory therapy. These compounds have shown potential in inhibiting COX-2, suggesting their utility in treating inflammatory conditions (Seth et al., 2014).
8. Photophysical Studies in Biophysical Research
Benzoxazole derivatives have been used as solvatochromic probes in biophysical studies to understand the polarity of microenvironments. Their photophysical properties, influenced by substitutions like fluoro, make them useful in studying molecular interactions in biological systems (Guzow et al., 2013).
Mechanism of Action
Target of Action
3-Bromo-6-fluoro-1,2-benzoxazole, like other benzoxazole derivatives, is known to interact with a variety of biological targets. These targets include various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives, including this compound, have been shown to target a wide range of metabolic pathways and cellular processes in disease pathology . For instance, they have been found to possess potent anticancer activity , indicating their role in modulating pathways related to cancer cell proliferation and survival.
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by high gastrointestinal absorption and blood-brain barrier permeability . Its skin permeation is low, with a Log Kp of -5.81 cm/s . The compound exhibits moderate lipophilicity, with a consensus Log Po/w of 2.59 .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biological targets it interacts with. Given its potential interactions with a variety of enzymes and proteins, the compound could have diverse effects, such as inhibiting enzyme activity, modulating signal transduction pathways, or affecting gene expression .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzoxazole derivative .
Cellular Effects
Benzoxazole derivatives have been found to have various effects on cells. For instance, some benzoxazole compounds have shown antimicrobial activity against a range of bacteria and fungi
Molecular Mechanism
Benzoxazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromo-6-fluoro-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNWURFIAZOGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379329-15-3 |
Source
|
Record name | 3-bromo-6-fluoro-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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